molecular formula C10H13BrO B1267048 1-Bromo-4-butoxybenzene CAS No. 39969-57-8

1-Bromo-4-butoxybenzene

Cat. No.: B1267048
CAS No.: 39969-57-8
M. Wt: 229.11 g/mol
InChI Key: BOUVKHWPQNEXTO-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a butoxy group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Mechanism of Action

Target of Action

1-Bromo-4-butoxybenzene is a derivative of benzene, which primarily targets the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds, playing a significant role in their stability and reactivity .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of benzene. The compound can bond to a nucleophile to give a substitution or addition product . It can also transfer a proton to a base, giving a double bond product . These reactions can lead to various downstream effects, altering the structure and function of the target molecules .

Pharmacokinetics

Like other benzene derivatives, it is likely to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. As a benzene derivative, it can participate in various chemical reactions, leading to the formation of new compounds with potentially diverse effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species, temperature, and pH can affect the rate and outcome of its reactions . Additionally, safety precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxybenzene can be synthesized through the bromination of 4-butoxybenzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the para position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-butoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and a butoxy group on the benzene ring. This combination allows for diverse reactivity and applications in various fields of research, making it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-4-butoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVKHWPQNEXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960471
Record name 1-Bromo-4-butoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID80960471
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39969-57-8
Record name p-Bromophenyl butyl ether
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Record name 39969-57-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-butoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxybromobenzene
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Synthesis routes and methods

Procedure details

In 200 g of ethanol were dissolved 86.5 g (0.5 mol) of 4-bromophenol and 22 g (0.55 mol) of sodium hydroxide. To the solution at 70° C., 75.4 g (0.55 mol) of n-butyl bromide was added dropwise. The solution was allowed to ripen for 4 hours and cooled to room temperature, after which 120 g of water was added. The oily matter was separated therefrom and concentrated by a rotary evaporator, yielding 90 g of 4-n-butoxyphenyl bromide. This was used in the subsequent reaction without further purification.
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
86.5 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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